molecular formula C16H10D14N2O·HCl B602541 Ropinirole-d14 HCl (di-n-propyl-d14) CAS No. 1132746-05-4

Ropinirole-d14 HCl (di-n-propyl-d14)

Katalognummer: B602541
CAS-Nummer: 1132746-05-4
Molekulargewicht: 310.92
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ropinirole-d14 HCl (di-n-propyl-d14) is a stable isotope-labeled compound used primarily in scientific research. This compound is a deuterated form of ropinirole hydrochloride, where the hydrogen atoms are replaced with deuterium. Ropinirole itself is a non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome .

Wirkmechanismus

Target of Action

Ropinirole-d14 HCl (di-n-propyl-d14) is a deuterated labeled form of Ropinirole hydrochloride . It is an orally active, potent D3/D2 receptor agonist . The primary targets of Ropinirole are the D2, D3, and D4 dopamine receptors , with Ki values of 29 nM for the D2 receptor . It has pEC50 values of 7.4, 8.4, and 6.8 for hD2, hD3, and hD4 receptors, respectively .

Mode of Action

As a dopamine agonist , Ropinirole-d14 HCl (di-n-propyl-d14) mimics the action of dopamine, a neurotransmitter that modulates the activity of certain neurons in the brain. By binding to and activating the D2, D3, and D4 dopamine receptors, it stimulates these receptors and triggers a series of biochemical reactions that mimic the natural action of dopamine .

Biochemical Pathways

The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) affects various biochemical pathways. These receptors are involved in a variety of functions, including motor control, reward, and the release of various hormones . The exact downstream effects of these pathways can vary depending on the specific context and location within the brain.

Pharmacokinetics

It is known that the deuterium substitution in drug molecules can potentially affect the drug’s pharmacokinetics and metabolic spectrum .

Result of Action

The activation of D2, D3, and D4 dopamine receptors by Ropinirole-d14 HCl (di-n-propyl-d14) can lead to a variety of molecular and cellular effects. For instance, it has been shown to regulate emotionality and neuronal activity markers in the limbic forebrain .

Action Environment

The action, efficacy, and stability of Ropinirole-d14 HCl (di-n-propyl-d14) can be influenced by various environmental factors It is generally known that factors such as temperature, pH, and the presence of other substances can affect the action of a drug. The compound is stable if stored under recommended conditions .

Vorbereitungsmethoden

The synthesis of Ropinirole-d14 HCl (di-n-propyl-d14) involves the incorporation of deuterium into the ropinirole molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and controlled environments to ensure the selective incorporation of deuterium. Industrial production methods may involve large-scale synthesis using automated systems to maintain consistency and purity .

Analyse Chemischer Reaktionen

Ropinirole-d14 HCl (di-n-propyl-d14) undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Ropinirole-d14 HCl (di-n-propyl-d14) is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

    Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the metabolic pathways and degradation products of ropinirole.

    Biology: Used in studies to understand the pharmacokinetics and pharmacodynamics of ropinirole in biological systems.

    Medicine: Used in clinical research to develop new therapeutic strategies for Parkinson’s disease and restless legs syndrome.

    Industry: Used in the quality control and validation of pharmaceutical products containing ropinirole.

Vergleich Mit ähnlichen Verbindungen

Ropinirole-d14 HCl (di-n-propyl-d14) is unique due to its stable isotope labeling, which makes it particularly useful in research applications. Similar compounds include:

    Pramipexole: Another non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless legs syndrome.

    Rotigotine: A dopamine agonist available as a transdermal patch for the treatment of Parkinson’s disease and restless legs syndrome.

    Apomorphine: A dopamine agonist used in the treatment of advanced Parkinson’s disease.

These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and modes of administration .

Biologische Aktivität

Ropinirole-d14 HCl (di-n-propyl-d14) is a deuterated form of ropinirole, a selective dopamine D2 receptor agonist primarily used in the treatment of Parkinson's disease and Restless Legs Syndrome (RLS). The incorporation of deuterium in the molecular structure alters the pharmacokinetics and potentially enhances the pharmacological profile of the drug. This article examines the biological activity of Ropinirole-d14 HCl, focusing on its pharmacodynamics, pharmacokinetics, and clinical implications.

1. Pharmacodynamics

Ropinirole acts predominantly as an agonist at dopamine D2 and D3 receptors, with a notable affinity for D3 receptors. The compound's mechanism involves stimulating these receptors, which play a crucial role in modulating motor control and reward pathways in the brain.

  • Receptor Affinity : Ropinirole-d14 has a Ki value of approximately 29 nM for the D2 receptor, indicating strong binding affinity. Its selectivity for D3 over D2 receptors is significant, with a pEC50 of 7.4 for hD2 and 8.4 for hD3 receptors .
  • In Vivo Effects : In animal models, administration of ropinirole (including its deuterated form) has been shown to decrease intracranial self-stimulation thresholds, suggesting anxiolytic and antidepressant-like effects without impairing motor function or spatial memory .

2. Pharmacokinetics

The pharmacokinetic profile of Ropinirole-d14 HCl is characterized by rapid absorption and extensive distribution:

  • Absorption : After oral administration, peak plasma concentrations are reached within 1-2 hours. The absolute bioavailability ranges from 45% to 55%, indicating significant first-pass metabolism .
  • Distribution : The volume of distribution is approximately 7.5 L/kg, suggesting widespread distribution in body tissues .
  • Metabolism : Ropinirole is primarily metabolized in the liver via cytochrome P450 enzymes (CYP1A2 being predominant). The major metabolite is N-despropyl ropinirole, which does not exhibit significant pharmacological activity .
  • Elimination Half-Life : The elimination half-life is about 6 hours, with clearance rates around 780 mL/min in healthy individuals .

3. Clinical Studies and Case Reports

Recent studies have explored the efficacy of ropinirole hydrochloride in various conditions beyond Parkinson's disease:

  • Amyotrophic Lateral Sclerosis (ALS) : A clinical trial investigated the use of ropinirole hydrochloride in ALS patients. The study reported improvements in functional ratings and a significant reduction in mortality risk among those treated with higher doses (300 mg/day) compared to lower doses (50 mg/day) .
  • Parkinson’s Disease : Ropinirole's efficacy as monotherapy or adjunct therapy has been well-documented. It helps manage motor symptoms effectively while offering a favorable side effect profile compared to other dopaminergic treatments .

4. Adverse Effects and Safety Profile

While generally well-tolerated, ropinirole can lead to several adverse effects:

  • Common Side Effects : These include nausea, dizziness, visual hallucinations, and sleep disturbances such as insomnia or vivid dreams .
  • Rare but Serious Effects : Cases of Pisa syndrome (abnormal trunk posture) have been reported following long-term use. This condition may resolve after discontinuation but can be irreversible in some instances .

Table 1: Pharmacokinetic Parameters of Ropinirole-d14 HCl

ParameterValue
Absorption Peak Time1-2 hours
Bioavailability45% - 55%
Volume of Distribution7.5 L/kg
Elimination Half-Life~6 hours
Clearance Rate780 mL/min

Table 2: Clinical Efficacy Overview

ConditionStudy TypeOutcome
Parkinson's DiseaseRandomized Controlled TrialImproved motor function
Amyotrophic Lateral SclerosisPhase II TrialReduced mortality risk at higher doses

Eigenschaften

CAS-Nummer

1132746-05-4

Molekularformel

C16H10D14N2O·HCl

Molekulargewicht

310.92

Reinheit

95% by HPLC; 99% atom D;

Verwandte CAS-Nummern

91374-20-8 (unlabelled)

Synonyme

4-[2-(Di-n-propylamino)ethyl]-2-indolinone HCl

Tag

Ropinirole

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.